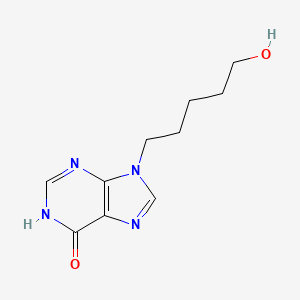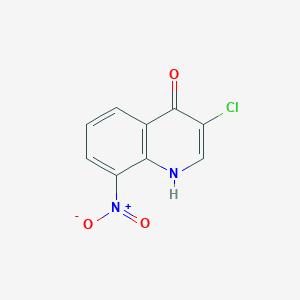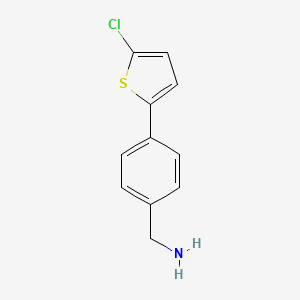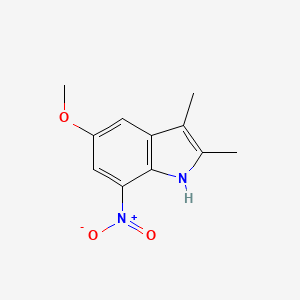
9-(5-Hydroxypentyl)-3,9-dihydro-6h-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(5-Hydroxypentyl)-3,9-dihydro-6H-purin-6-one: is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by a hydroxypentyl side chain attached to the purine ring, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(5-Hydroxypentyl)-3,9-dihydro-6H-purin-6-one typically involves the alkylation of a purine derivative with a hydroxypentyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in the hydroxypentyl side chain can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-(5-Hydroxypentyl)-3,9-dihydro-6H-purin-6-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with enzymes and receptors. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For example, purine derivatives are known to exhibit antiviral, anticancer, and anti-inflammatory activities. Research is ongoing to explore the potential of this compound in these areas.
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 9-(5-Hydroxypentyl)-3,9-dihydro-6H-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypentyl side chain can influence the binding affinity and specificity of the compound. The purine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant that contains a purine ring structure.
Theobromine: A compound similar to caffeine, found in chocolate.
Comparison: Compared to these similar compounds, 9-(5-Hydroxypentyl)-3,9-dihydro-6H-purin-6-one has a unique hydroxypentyl side chain that can significantly alter its chemical and biological properties. This side chain can enhance its solubility, reactivity, and interaction with biological targets, making it distinct from other purine derivatives.
Eigenschaften
CAS-Nummer |
7292-60-6 |
|---|---|
Molekularformel |
C10H14N4O2 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
9-(5-hydroxypentyl)-1H-purin-6-one |
InChI |
InChI=1S/C10H14N4O2/c15-5-3-1-2-4-14-7-13-8-9(14)11-6-12-10(8)16/h6-7,15H,1-5H2,(H,11,12,16) |
InChI-Schlüssel |
LWABWZLZHWSPIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(C(=O)N1)N=CN2CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B11881596.png)









